2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime
Description
Synthesis Analysis
The synthesis of dinitrone derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione involves peroxyacid oxidation of corresponding di-imines. X-ray crystallographic analysis has shown a preference for the trans geometry due to a marked buttressing effect in these compounds. Thermal elimination reactions to yield oximes have been explored, suggesting a concerted mechanism involving a five-membered cyclic transition state (Boyd et al., 1988).
Molecular Structure Analysis
Infrared and Raman spectra analyses corroborate the X-ray crystal structure determination of tetramethylcyclobutane-1,3-dione, consistent with a D2h symmetry for the free molecule. This analysis helps in understanding the vibrational aspects of the molecule in different phases (Nicolaisen et al., 1972).
Chemical Reactions and Properties
Unexpected products were observed from the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dione with the Makosza reagent under phase-transfer-catalysis conditions. This reaction yielded a complex mixture, including ring-enlarged products and derivatives after acidification, indicating the compound's versatile reactivity (Mlostoń et al., 1999).
Physical Properties Analysis
The detailed vibrational spectroscopy study of tetramethylcyclobutane-1,3-dione provides insight into its physical properties, including the nearly harmonic potential for the out-of-plane ring vibration. This analysis is crucial for understanding the compound's behavior in various physical states (Nicolaisen et al., 1972).
Safety And Hazards
properties
IUPAC Name |
N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHSYOQZXWLFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NO)C(C1=NO)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216898 | |
Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime | |
CAS RN |
1127-29-3 | |
Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC14431 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV3DQ88PEB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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